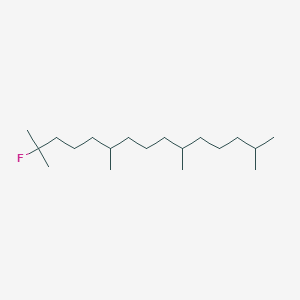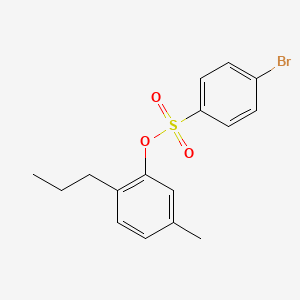![molecular formula C15H10N2O2 B14355223 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione CAS No. 92427-63-9](/img/structure/B14355223.png)
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione: is a compound that belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound features a naphthalene-1,4-dione core with a pyridin-3-ylamino substituent at the 2-position. The presence of both the naphthoquinone and pyridine moieties contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with 3-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The quinone moiety in 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione is used as a building block in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies as a lead compound for the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form complexes with metal ions makes it valuable in the production of colorants for various applications .
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione involves its interaction with cellular targets, leading to the disruption of key biological processes. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can inhibit key enzymes involved in cellular metabolism and signaling pathways.
Cell Membranes: The compound can interact with cell membranes, altering their integrity and function.
Comparison with Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial properties.
Uniqueness: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione stands out due to the presence of the pyridine moiety, which enhances its biological activity and allows for additional chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
92427-63-9 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10N2O2/c18-14-8-13(17-10-4-3-7-16-9-10)15(19)12-6-2-1-5-11(12)14/h1-9,17H |
InChI Key |
XQNQMRSCSBBVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


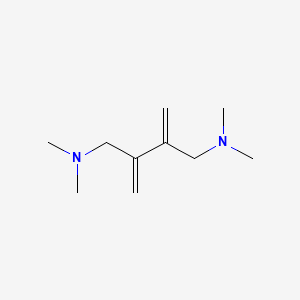
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
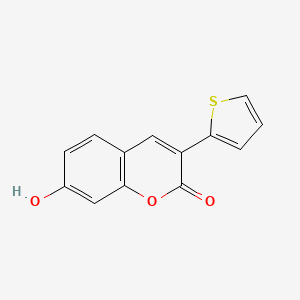
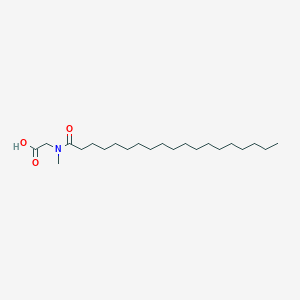
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
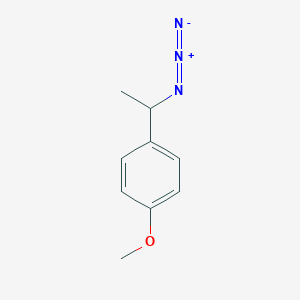
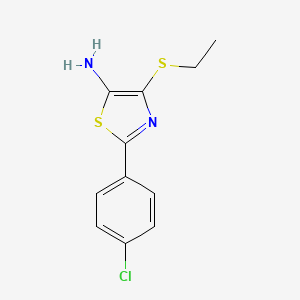
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


